molecular formula C8H5IO2 B597985 4-Iodobenzofuran-3(2H)-one CAS No. 1199783-16-8

4-Iodobenzofuran-3(2H)-one

Cat. No.: B597985
CAS No.: 1199783-16-8
M. Wt: 260.03
InChI Key: ZPUOARWKTQCIHP-UHFFFAOYSA-N
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Description

4-Iodobenzofuran-3(2H)-one is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of an iodine atom at the 4-position of the benzofuran ring makes this compound unique and potentially useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodobenzofuran-3(2H)-one can be achieved through several methods. One common approach involves the cyclization of 2-iodophenylacetic acid derivatives. The reaction typically requires a base-induced intramolecular cyclization under mild conditions. For example, a base such as sodium hydroxide can be used to induce cyclization, resulting in the formation of the benzofuran ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Iodobenzofuran-3(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different oxidation products.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced benzofuran derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted benzofurans.

    Oxidation Reactions: Products include oxidized benzofuran derivatives.

    Reduction Reactions: Products include reduced benzofuran derivatives.

Scientific Research Applications

4-Iodobenzofuran-3(2H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Iodobenzofuran-3(2H)-one involves its interaction with various molecular targets. The iodine atom at the 4-position can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The benzofuran ring structure allows for π-π interactions and hydrogen bonding, further contributing to its mechanism of action.

Comparison with Similar Compounds

    Benzofuran-3(2H)-one: Lacks the iodine atom, resulting in different reactivity and applications.

    4-Bromobenzofuran-3(2H)-one: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.

    4-Chlorobenzofuran-3(2H)-one: Contains a chlorine atom, which also affects its reactivity and applications.

Uniqueness: The presence of the iodine atom in 4-Iodobenzofuran-3(2H)-one makes it unique compared to its analogs

Biological Activity

4-Iodobenzofuran-3(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound, with the IUPAC name 4-iodobenzo[b]furan-3(2H)-one, features a benzofuran core substituted with an iodine atom. Its molecular formula is C9H6IO, and it has a molecular weight of approximately 244.05 g/mol. The presence of the iodine atom is crucial for its biological activity, influencing its interaction with biomolecules.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit tyrosinase, an enzyme involved in melanin biosynthesis, which is relevant for skin pigmentation disorders and melanoma treatment .
  • Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties, suggesting that this compound may also exhibit such effects against various pathogens.
  • Anticancer Properties : Research indicates that derivatives of benzofuran compounds can induce apoptosis in cancer cells, potentially making this compound a candidate for cancer therapy .

Biological Activity Data

Recent studies have highlighted the following biological activities associated with this compound:

Activity Type Description Reference
Tyrosinase InhibitionInhibits tyrosinase activity, reducing melanin production in skin cells.
Antimicrobial EffectsExhibits activity against bacterial strains, indicating potential as an antimicrobial agent.
Anticancer ActivityInduces apoptosis in specific cancer cell lines; further studies needed for detailed mechanisms.

Case Studies

  • Tyrosinase Inhibition Study :
    A study investigated the inhibitory effects of various benzofuran derivatives on human tyrosinase. Results indicated that this compound significantly reduced enzyme activity, suggesting its potential use in treating hyperpigmentation disorders.
  • Antimicrobial Efficacy :
    In a laboratory setting, this compound was tested against common bacterial pathogens. The compound displayed notable antibacterial activity, particularly against strains resistant to conventional antibiotics.
  • Cancer Cell Line Testing :
    Research involving human cancer cell lines revealed that treatment with this compound led to increased apoptotic markers compared to controls, indicating its potential as an anticancer agent.

Properties

IUPAC Name

4-iodo-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IO2/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUOARWKTQCIHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697756
Record name 4-Iodo-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199783-16-8
Record name 4-Iodo-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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